4-[3,5-bis(4-sulfophenyl)phenyl]benzenesulfonic acid
Overview
Description
4-[3,5-bis(4-sulfophenyl)phenyl]benzenesulfonic acid is a complex organic compound characterized by its multiple sulfonic acid groups attached to a phenyl ring structure. This compound is known for its high solubility in water and its applications in various industrial and scientific fields.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the synthesis of metal-organic frameworks (mofs) , suggesting that its targets could be metal ions or organic molecules in these frameworks.
Mode of Action
The compound’s mode of action is likely related to its role in the formation of MOFs . MOFs are structures that consist of metal ions or clusters coordinated to organic ligands. This compound, with its multiple sulfonic acid groups, could act as a ligand, binding to metal ions and helping to form the framework structure.
Result of Action
The result of the compound’s action is likely the formation of MOFs . These structures have a wide range of applications, from gas storage and separation to catalysis and drug delivery.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals, particularly those involved in MOF formation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-bis(4-sulfophenyl)phenyl]benzenesulfonic acid typically involves the sulfonation of a biphenyl precursor. The process begins with the diazotization of 4-aminobenzenesulfonic acid using hydrochloric acid and sodium nitrite. The resulting diazo compound is then coupled with a suitable aromatic compound under controlled conditions to form the desired sulfonated product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-[3,5-bis(4-sulfophenyl)phenyl]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sulfuric acid and chlorosulfonic acid are employed for sulfonation reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfonate salts, and various substituted aromatic compounds .
Scientific Research Applications
4-[3,5-bis(4-sulfophenyl)phenyl]benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent for proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler analog with a single sulfonic acid group.
4,4’-Bis(4-sulfophenyl)diphenyl sulfone: A structurally similar compound with additional sulfone groups.
Trisodium 3,3’,3’'-phosphanetriyltris(benzenesulfonic acid): Another sulfonated aromatic compound with different functional groups.
Uniqueness
4-[3,5-bis(4-sulfophenyl)phenyl]benzenesulfonic acid is unique due to its multiple sulfonic acid groups, which confer high solubility and reactivity. This makes it particularly useful in applications requiring strong acidic properties and high water solubility .
Properties
IUPAC Name |
4-[3,5-bis(4-sulfophenyl)phenyl]benzenesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O9S3/c25-34(26,27)22-7-1-16(2-8-22)19-13-20(17-3-9-23(10-4-17)35(28,29)30)15-21(14-19)18-5-11-24(12-6-18)36(31,32)33/h1-15H,(H,25,26,27)(H,28,29,30)(H,31,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGPLDATDJFTFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O9S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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